REACTION_CXSMILES
|
[O:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:9](=[O:10])[C:4]=2[CH:3]=[CH:2]1.C(O)C>[Pd].C1C2C(CCCC2)CCC1.C=CCCCCCCCCCC>[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([OH:10])=[C:4]2[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
3.76 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1CCCC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
C1CCCC2CCCCC12
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C=CCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered off through CELITE (diatomaceous earth)
|
Type
|
WASH
|
Details
|
The CELITE (diatomaceous earth) is washed twice with ethanol
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
The residue, which still contains decalin and dodecene, is mixed with petroleum ether
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solvent is decanted off
|
Type
|
CUSTOM
|
Details
|
the oil is purified by preparative HPLC
|
Name
|
|
Type
|
|
Smiles
|
O1C=CC=2C1=CC=CC2O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |